(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Overview
Description
The compound (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a structurally complex molecule that is part of a broader class of azabicyclohexanes. These compounds are of interest due to their potential as intermediates in the synthesis of various pharmacologically active molecules. The papers provided do not directly discuss this specific stereoisomer, but they do provide valuable information on related structures and synthetic methods that could be applicable to the synthesis and analysis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide.
Synthesis Analysis
The synthesis of related azabicyclohexane derivatives has been explored in the literature. For instance, the scalable synthesis of a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been achieved through a stereoselective process where the key step involved controlling the stereoselectivity of a cyclopropanation step by manipulating the functional group at the C-α position . This suggests that a similar approach could potentially be adapted for the synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide, with careful consideration of the stereochemistry at each step.
Molecular Structure Analysis
The molecular structure of azabicyclohexanes is characterized by a bicyclic framework that includes a nitrogen atom within the ring system. This structural feature imparts unique chemical properties to the molecule, such as the potential for stereoselective reactions due to the presence of multiple chiral centers. The specific stereochemistry of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide would influence its reactivity and interaction with other molecules, making it a valuable scaffold for further chemical modifications.
Chemical Reactions Analysis
Azabicyclohexanes can undergo various chemical reactions, as demonstrated by the synthesis of 5-X-substituted-2-azabicyclo[2.1.1]hexanes, where X represents different substituents such as halogens, phenyl, or methoxycarbonylethyl groups . Additionally, a sequence involving Sonogashira cross-coupling, 5-exo-dig cyclization, and ionic hydrogenation has been used to prepare 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides . These reactions highlight the versatility of azabicyclohexanes in organic synthesis and their potential to be transformed into a wide range of derivatives, which could include the target molecule (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide are not detailed in the provided papers, the properties of azabicyclohexanes, in general, can be inferred. These compounds are likely to exhibit properties that are influenced by their rigid bicyclic structure and the presence of the amide functional group. The amide group could contribute to properties such as solubility in polar solvents, potential for hydrogen bonding, and a certain degree of chemical stability. The stereochemistry of the molecule would also affect its physical properties, such as melting point and optical rotation, which are important parameters in the characterization of chiral compounds.
Scientific Research Applications
Synthesis Techniques and Derivatives
A variety of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones have been prepared from 2-iodocyclopropanecarboxamides using a three-step sequence, including copper-free Sonogashira coupling, 5-exo-dig cyclization, and ionic hydrogenation (de Carné-Carnavalet et al., 2013). Furthermore, the synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for neuropathic pain treatment have been explored (Kim & Nam, 2016).
Biological Activity and Pharmaceutical Applications
Research has also focused on the conformational properties of azabicyclo[3.1.0]hexane derivatives in the context of biological activity. For example, 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers represent rigid analogues of a building block in pharmaceutical compounds, with different affinities to the opiate-μ receptor (Vilsmaier et al., 1996). Additionally, 1-Aryl-3-azabicyclo[3.1.0]hexanes have been synthesized as nonnarcotic analgesic agents (Epstein et al., 1981).
Chemical Synthesis and Structural Analysis
The synthesis of 3-azabicyclo[3.1.0]hexanes by insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom demonstrates the chemical versatility of this compound (Kimura et al., 2015). Moreover, azabicyclo[3.1.0]hexane-1-ols serve as frameworks for the asymmetric synthesis of biologically active compounds, indicating the compound's utility in the field of medicinal chemistry (Jida et al., 2007).
Future Directions
Please note that this analysis is based on the information currently available, and further research may provide more insights into this compound.
properties
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9)/t3-,4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEWPPMUTVLMJG-YUPRTTJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467730 | |
Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide | |
CAS RN |
361440-68-8 | |
Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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